molecular formula C13H13ClN2O2 B11785339 2-(1-(3-Chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid

2-(1-(3-Chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid

Cat. No.: B11785339
M. Wt: 264.71 g/mol
InChI Key: YUBUCUQRAMFBOM-UHFFFAOYSA-N
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Description

2-(1-(3-Chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a chlorophenyl group and a pyrazole ring, which are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(3-Chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid typically involves the reaction of 3-chlorobenzaldehyde with 3,5-dimethylpyrazole in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting intermediate is then subjected to further reactions, including acylation and hydrolysis, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the catalytic reaction under controlled conditions, and the purification of the final product through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(1-(3-Chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1-(3-Chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(1-(3-Chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, thereby exhibiting anti-inflammatory properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(1-(3-Chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)ethanol: Similar structure but with an ethanol group instead of an acetic acid group.

    2-(1-(3-Chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)methanol: Similar structure but with a methanol group instead of an acetic acid group.

    2-(1-(3-Chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid: Similar structure but with a propanoic acid group instead of an acetic acid group.

Uniqueness

2-(1-(3-Chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the acetic acid group enhances its solubility and reactivity, making it a versatile compound for various applications.

Properties

Molecular Formula

C13H13ClN2O2

Molecular Weight

264.71 g/mol

IUPAC Name

2-[1-(3-chlorophenyl)-3,5-dimethylpyrazol-4-yl]acetic acid

InChI

InChI=1S/C13H13ClN2O2/c1-8-12(7-13(17)18)9(2)16(15-8)11-5-3-4-10(14)6-11/h3-6H,7H2,1-2H3,(H,17,18)

InChI Key

YUBUCUQRAMFBOM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2=CC(=CC=C2)Cl)C)CC(=O)O

Origin of Product

United States

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